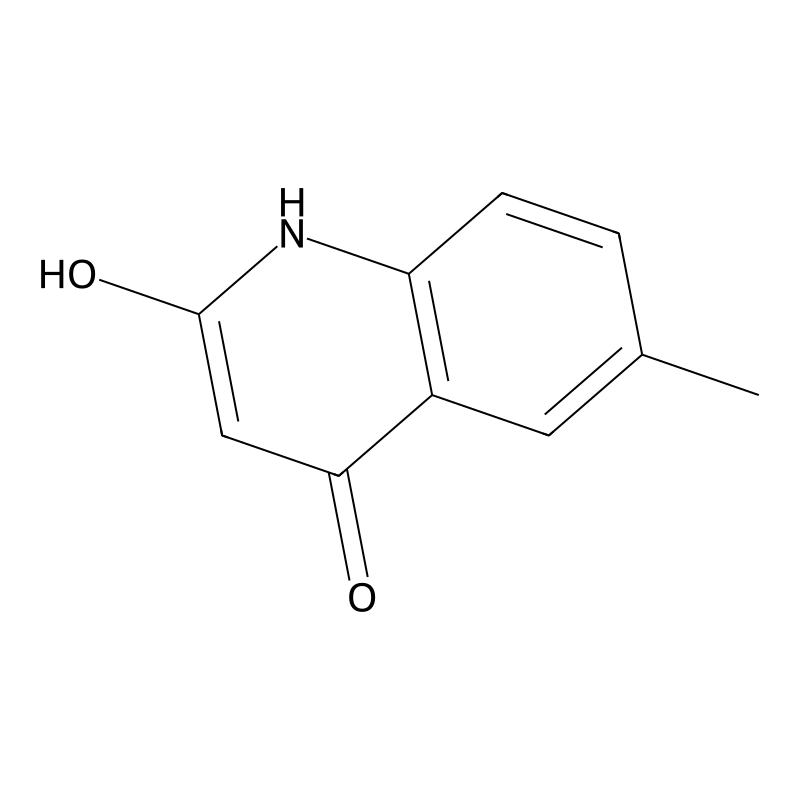

6-Methyl-2,4-dihydroxyquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis:

-Methyl-2,4-dihydroxyquinoline has been synthesized through various methods, including:

- Condensation reactions: This involves reacting various starting materials like anthranilic acid and acetoacetic acid derivatives under specific conditions. Source: European Journal of Medicinal Chemistry, 2011

- Multicomponent reactions: These involve combining multiple starting materials in a single reaction vessel, often using catalysts to facilitate the process. Source: Current Organic Chemistry, 2010

Potential Biological Activities:

Research suggests 6-Methyl-2,4-dihydroxyquinoline may possess various biological activities, including:

- Antimicrobial activity: Studies have shown potential activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Source: Molecules, 2019:

- Anticancer activity: Some studies have indicated potential antiproliferative effects against certain cancer cell lines. However, further research is needed to understand its mechanisms and efficacy. Source: Archiv der Pharmazie (Weinheim an der Bergstrasse, Germany), 1999

- Antioxidant activity: 6-Methyl-2,4-dihydroxyquinoline may exhibit free radical scavenging properties, potentially offering protection against oxidative stress. Source: Molecules, 2019:

6-Methyl-2,4-dihydroxyquinoline is an organic compound with the molecular formula C₁₀H₉NO₂. It is a derivative of quinoline, characterized by the presence of two hydroxyl groups at positions 2 and 4, and a methyl group at position 6. This compound exhibits a unique structure that allows it to participate in various

- The hydroxyl groups could allow for hydrogen bonding with biomolecules, potentially affecting their function.

- The compound might exhibit metal chelating properties due to the hydroxyl groups, impacting some biological processes.

6-Methyl-2,4-dihydroxyquinoline can undergo several chemical transformations:

- Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

- Condensation Reactions: It can participate in condensation reactions, forming larger heterocyclic compounds.

- Nucleophilic Substitution: The methyl group can be substituted under appropriate conditions, allowing for the introduction of various functional groups.

These reactions are facilitated by the compound's ability to stabilize intermediates through resonance due to its aromatic nature.

Research indicates that 6-Methyl-2,4-dihydroxyquinoline possesses significant biological activities:

- Antioxidant Properties: The compound exhibits antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Activity: Studies have shown that it has potential antimicrobial properties against various bacterial strains.

- Anticancer Potential: Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, although further studies are required to elucidate its mechanisms of action.

Several methods have been developed for synthesizing 6-Methyl-2,4-dihydroxyquinoline:

- Pfitzinger Reaction: This method involves the reaction of isatins with malonic acid derivatives in the presence of a base, leading to the formation of quinoline derivatives.

- Cyclization Reactions: Aniline derivatives can be cyclized with malonate esters using polyphosphoric acid as a dehydrating agent to yield 2,4-dihydroxyquinoline derivatives .

- Multicomponent Reactions: Recent studies have explored one-pot reactions using natural catalysts like lemon juice to synthesize this compound alongside other heterocycles .

6-Methyl-2,4-dihydroxyquinoline has several applications:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activities.

- Chemical Research: Its unique structure makes it a valuable subject for studies in organic synthesis and medicinal chemistry.

- Antioxidant Formulations: The antioxidant properties make it suitable for incorporation into formulations aimed at reducing oxidative damage.

Interaction studies involving 6-Methyl-2,4-dihydroxyquinoline have focused on its binding affinity with biological targets:

- Enzyme Inhibition: Research suggests that it may inhibit certain enzymes related to cancer progression and microbial resistance.

- Cellular Mechanisms: Investigations into its effects on cellular pathways indicate potential roles in apoptosis and cell cycle regulation.

These studies highlight its potential as a lead compound for drug development.

Several compounds share structural similarities with 6-Methyl-2,4-dihydroxyquinoline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Lacks methyl substitution at position 6 |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Lacks methyl substitution at position 6 |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Different substitution pattern affecting activity |

| 6-Methylquinoline | Methyl group at position 6 | Lacks hydroxyl groups, altering reactivity |

The presence of both hydroxyl and methyl groups in 6-Methyl-2,4-dihydroxyquinoline contributes to its distinct reactivity and biological profile compared to these similar compounds.